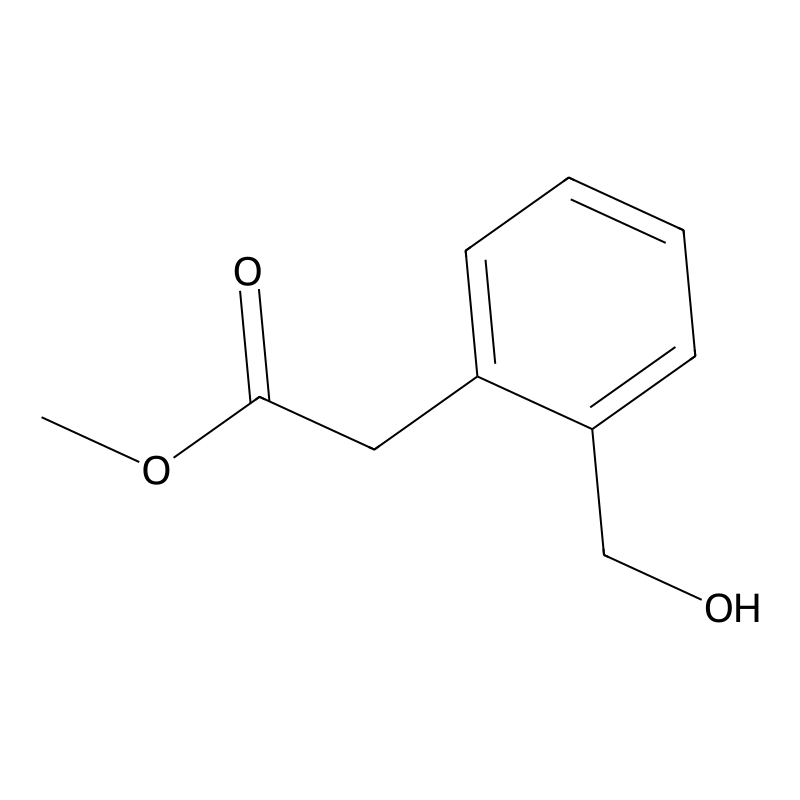Methyl 2-(2-(hydroxymethyl)phenyl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-(2-(hydroxymethyl)phenyl)acetate is an organic compound characterized by its molecular formula and a molar mass of approximately 180.20 g/mol. This compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to an acetate moiety. Its structure can be represented as follows:
This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
- Hydrolysis: This reaction can occur in the presence of water and an acid or base, leading to the formation of the corresponding acid (2-(2-(hydroxymethyl)phenyl)acetic acid) and methanol.
- Esterification: The hydroxymethyl group can react with carboxylic acids to form new esters, which may have enhanced biological activity or different physical properties.
- Oxidation: The hydroxymethyl group can be oxidized to form a corresponding carbonyl compound, which may alter the compound's reactivity and biological properties.
Research indicates that compounds similar to methyl 2-(2-(hydroxymethyl)phenyl)acetate exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the hydroxymethyl group may enhance these activities by increasing solubility and reactivity with biological targets. Specific studies have shown that related compounds can inhibit certain enzymes or interact with receptor sites in human cells, suggesting potential therapeutic applications.
Several methods are available for synthesizing methyl 2-(2-(hydroxymethyl)phenyl)acetate:
- Direct Esterification: This method involves reacting 2-(hydroxymethyl)phenylacetic acid with methanol in the presence of an acid catalyst.
- Formaldehyde Reaction: The compound can also be synthesized by reacting methyl phenylacetate with formaldehyde under alkaline conditions, leading to the formation of the desired product through a hydroxymethylation process .
Methyl 2-(2-(hydroxymethyl)phenyl)acetate has potential applications in several areas:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
- Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
- Fragrance Industry: Its pleasant aromatic properties make it suitable for use in perfumes and flavorings.
Studies on similar compounds have indicated interactions with various biological systems. For instance, methyl 2-(4-hydroxymethylphenyl)acetate has shown activity against specific bacterial strains, suggesting that methyl 2-(2-(hydroxymethyl)phenyl)acetate might exhibit similar interactions due to structural similarities . Further research is necessary to elucidate specific interaction mechanisms and affinities for biological targets.
Several compounds share structural features with methyl 2-(2-(hydroxymethyl)phenyl)acetate, allowing for comparison in terms of chemical properties and biological activities:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 2-(4-hydroxymethylphenyl)acetate | 118618-41-0 | 0.94 |
| Ethyl 2-(3-hydroxymethylphenyl)acetate | 272130-46-8 | 0.94 |
| Methyl 4-hydroxymethylbenzoate | 155380-11-3 | 0.92 |
| Methyl 3-hydroxymethylbenzoate | 113496-14-3 | 0.92 |
| Methyl 4-methoxybenzoic acid | 63969-91-5 | 0.92 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups, which may influence their reactivity and biological effects. Methyl 2-(2-(hydroxymethyl)phenyl)acetate stands out due to its unique combination of functional groups that could provide distinct pathways for biological interactions and synthetic applications.







